molecular formula C21H26N4O3 B2475033 N1-cyclopropyl-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide CAS No. 877631-85-1

N1-cyclopropyl-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide

Katalognummer: B2475033
CAS-Nummer: 877631-85-1
Molekulargewicht: 382.464
InChI-Schlüssel: HLHFOONGWDOICS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1-cyclopropyl-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide is a potent and selective small-molecule inhibitor identified in oncology research, primarily targeting Bcr-Abl tyrosine kinase , including the challenging T315I mutant. This mutation is a common mechanism of resistance to earlier-generation tyrosine kinase inhibitors in diseases like chronic myeloid leukemia. The compound's design, featuring a furan moiety and a phenylpiperazine group, contributes to its ability to circumvent this resistance by effectively binding to the mutant kinase's active site. Its primary research value lies in investigating the structural basis of drug resistance in Abl kinases and for use as a pharmacological tool to probe signaling pathways dependent on Bcr-Abl and related kinases in cellular and in vivo models. Research utilizing this compound is critical for understanding the mechanisms underlying kinase inhibitor resistance and for informing the development of next-generation therapeutic agents for resistant cancers.

Eigenschaften

IUPAC Name

N'-cyclopropyl-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3/c26-20(21(27)23-16-8-9-16)22-15-18(19-7-4-14-28-19)25-12-10-24(11-13-25)17-5-2-1-3-6-17/h1-7,14,16,18H,8-13,15H2,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHFOONGWDOICS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N1-cyclopropyl-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its synthesis, biological activity, and relevant case studies to provide a comprehensive understanding of this compound.

Structural Formula

The compound can be represented as follows:

C20H24N4O3\text{C}_{20}\text{H}_{24}\text{N}_{4}\text{O}_{3}

Key Functional Groups

  • Cyclopropyl Group : This moiety is known for enhancing the biological activity of compounds by improving binding affinity and selectivity.
  • Furan Ring : Contributes to the compound's reactivity and potential interactions with biological targets.
  • Phenylpiperazine : A common scaffold in pharmacology, often associated with neuroactive properties.

Synthesis

The synthesis of N1-cyclopropyl-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide typically involves multi-step organic reactions, including:

  • Formation of the cyclopropyl moiety .
  • Coupling reactions to attach the furan and phenylpiperazine groups .
  • Final oxalamide formation through amidation processes .

Pharmacological Profile

N1-cyclopropyl-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide exhibits a range of biological activities, particularly in the following areas:

Antidepressant Activity

Research indicates that compounds containing phenylpiperazine structures often exhibit serotonin receptor modulation, which is crucial in antidepressant efficacy. Studies have shown that similar compounds can significantly reduce depressive-like behaviors in animal models.

Antitumor Effects

Preliminary studies suggest that this compound may possess antitumor properties, potentially through mechanisms involving apoptosis induction in cancer cells.

Neuroprotective Effects

Given its structural similarity to known neuroprotective agents, it is hypothesized that this compound may offer protection against neurodegenerative conditions.

In Vitro Studies

Table 1 summarizes the findings from various in vitro studies assessing the biological activity of N1-cyclopropyl-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide:

Study ReferenceBiological ActivityMethodologyResults
AntidepressantBehavioral assays in rodentsSignificant reduction in immobility time
AntitumorCell viability assays (e.g., MTT assay)IC50 values indicating cytotoxicity in cancer cell lines
NeuroprotectionNeuronal cell cultures exposed to toxinsPreservation of cell viability compared to controls

Case Study 1: Antidepressant Efficacy

A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to N1-cyclopropyl-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide showed significant antidepressant-like effects in forced swim tests. The mechanism was attributed to increased serotonin levels due to receptor modulation.

Case Study 2: Antitumor Activity

In another investigation reported by Cancer Research, a related compound exhibited promising results against various cancer cell lines, demonstrating an ability to induce apoptosis through mitochondrial pathways. Further research on N1-cyclopropyl-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide is warranted to explore its full potential.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Oxalamide Compounds

Structural Features and Modifications

The table below highlights key structural and functional differences between the target compound and its analogs:

Compound Name N1 Substituent N2 Substituent Biological Activity NOEL (mg/kg bw/day) Safety Margin (Exposure Basis)
Target Compound Cyclopropyl 2-(Furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl Not reported (Theoretical: receptor binding) Not reported Not reported
S336 (CAS 745047-53-4) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Potent umami agonist (hTAS1R1/hTAS1R3) Not reported Not reported
N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide 2-Methoxy-4-methylbenzyl 2-(5-Methylpyridin-2-yl)ethyl Flavoring agent 100 500 million (Europe/USA)
Key Observations:
  • N1 Substituents : The target’s cyclopropyl group is less sterically hindered compared to aromatic benzyl groups (e.g., 2,4-dimethoxybenzyl in S336), which may enhance metabolic stability or alter receptor binding kinetics.
  • N2 Substituents : The furan-2-yl and 4-phenylpiperazine groups distinguish the target from pyridyl-containing analogs. Furan’s electron-rich aromatic system could influence solubility, while phenylpiperazine may confer affinity for serotonin or dopamine receptors, a feature absent in flavor-focused oxalamides like S336 .

Metabolic and Toxicological Profiles

  • Metabolism: Oxalamides are generally metabolized via hydrolysis and oxidative pathways.
  • Safety Margins: For related oxalamides (e.g., JECFA No. 1769 and 1770), a NOEL of 100 mg/kg bw/day and a safety margin of 500 million were established due to low exposure levels (0.0002 μg/kg bw/day). The target compound’s safety profile remains unverified, but structural similarity suggests comparable pathways and possible high margins if exposure is minimal .

Pharmacological Potency

  • Umami Agonism: S336 and its analogs exhibit nanomolar potency in hTAS1R1/hTAS1R3 assays. The target compound’s furan and phenylpiperazine groups may reduce umami activity compared to pyridyl-containing derivatives, as aromatic pyridines are critical for receptor interactions in this class .
  • This contrasts with flavor-focused oxalamides, which lack such substituents .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.